Prostaglandina F2beta

Descripción general

Descripción

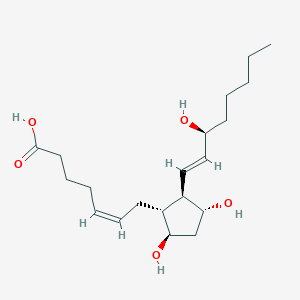

PGF2β, also known as Prostaglandin F2α, is a naturally occurring lipid-derived hormone and a member of the prostaglandin family. It is synthesized and released from the arachidonic acid cascade in response to various physiological and pathological stimuli. PGF2β plays an important role in many physiological processes, including inflammation, pain, fever, and vascular homeostasis. It is also involved in the regulation of blood pressure, vascular permeability, and airway resistance.

Aplicaciones Científicas De Investigación

Papel en la homeostasis de la presión arterial y el flujo sanguíneo

La Prostaglandina F2beta juega un papel crucial en la homeostasis de la presión arterial y el flujo sanguíneo . Está involucrada en la regulación del tono vascular y la función renal, contribuyendo a la salud cardiovascular general.

Inflamación y resolución

PGF2beta está involucrada en el inicio y la resolución de la inflamación . Actúa como un potente mediador de la inflamación, contribuyendo a la respuesta inmunitaria del cuerpo. También juega un papel en la fase de resolución, ayudando a restaurar la función normal del tejido después de una respuesta inflamatoria.

Percepción del dolor

La this compound está implicada en la percepción del dolor . Se sabe que sensibiliza las terminaciones nerviosas periféricas, mejorando así la respuesta al dolor. Esto la convierte en un posible objetivo para las terapias de manejo del dolor.

Supervivencia celular

Se ha descubierto que PGF2beta juega un papel en la supervivencia celular . Puede promover la proliferación celular e inhibir la apoptosis, contribuyendo a la reparación y regeneración de tejidos.

Progresión de la enfermedad

La interrupción de la señalización normal de prostanoides, incluida la de PGF2beta, está implicada en numerosos estados de enfermedad . Estos incluyen enfermedades cardiovasculares, enfermedad inflamatoria intestinal y varios tipos de cáncer.

Perfiles del microbioma y el metaboloma

Los cambios en la composición del microbioma y la función metabólica están asociados con diversas enfermedades, incluida la obesidad, la diabetes tipo 2, la enfermedad inflamatoria intestinal, la enfermedad celíaca y varios tipos de cáncer . Se presume que PGF2beta, como un metabolito producido por microorganismos intestinales, media esta interacción .

Selectividad del receptor y acoplamiento de proteínas G

Las estructuras del receptor de this compound humano revelan el mecanismo molecular de la selectividad del receptor para las prostaglandinas endógenas y los fármacos clínicos, así como el mecanismo molecular de la preferencia de acoplamiento de proteínas G .

Posible objetivo terapéutico

Dadas sus amplias funciones en los procesos fisiológicos y los estados de enfermedad, PGF2beta es un posible objetivo terapéutico. Los fármacos que modulan la actividad de PGF2beta podrían usarse para tratar una variedad de afecciones, desde la hipertensión y la inflamación hasta el dolor y el cáncer .

Mecanismo De Acción

Target of Action

Prostaglandin F2beta (PGF2β) primarily targets the Prostaglandin F2α receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) that is required for female reproductive functions such as luteolysis and parturition . It has also been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .

Mode of Action

PGF2β interacts with its target, the FP receptor, through a specific mechanism. Each prostaglandin acts on its specific and distinct cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) . The structures of the FP receptor bound to endogenous prostaglandins and clinical drugs reveal the molecular mechanism of FP receptor selectivity . This interaction leads to the activation of different subtypes of G proteins, mediating a complex regulation of physiological functions .

Biochemical Pathways

The action of PGF2β affects several biochemical pathways. Prostaglandins and their receptors play important roles in the occurrence and development of diseases through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling . The interplay between the prostaglandins, the receptors, and downstream G proteins mediate the complex regulation of physiological functions .

Result of Action

The activation of the FP receptor by PGF2β promotes various physiological processes. It is required for female reproductive functions such as luteolysis and parturition . It has also been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders . The specific molecular and cellular effects of PGF2β’s action depend on the tissue and cell type in which the FP receptor is expressed.

Action Environment

The action, efficacy, and stability of PGF2β can be influenced by various environmental factors. For instance, the expression levels of the FP receptor can vary depending on the tissue and cell type . Additionally, the presence of other signaling molecules and the overall physiological state of the organism can also impact the action of PGF2β .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Prostaglandin F2beta interacts with various enzymes, proteins, and other biomolecules. It is involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states . The specific interactions and the nature of these interactions are complex and depend on the context of the biochemical reactions.

Cellular Effects

Prostaglandin F2beta has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the cycle of clock gene expression and mouse behavior .

Molecular Mechanism

The molecular mechanism of Prostaglandin F2beta involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The structures of the human Prostaglandin F2beta receptor reveal the mechanism of ligand and G protein selectivity .

Temporal Effects in Laboratory Settings

The effects of Prostaglandin F2beta change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Prostaglandin F2beta vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Prostaglandin F2beta is involved in several metabolic pathways. It interacts with various enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Prostaglandin F2beta is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-JZFBHDEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859478 | |

| Record name | Prostaglandin F2 beta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin F2b | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

4510-16-1 | |

| Record name | PGF2β | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4510-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin F2beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin F2 beta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prostaglandin F2b | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

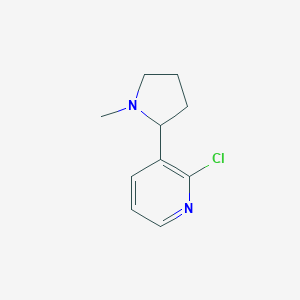

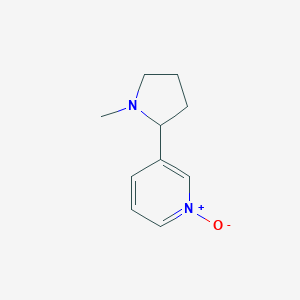

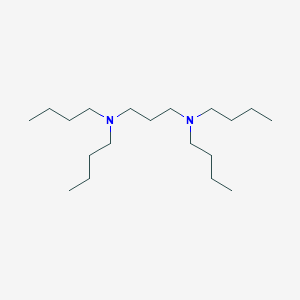

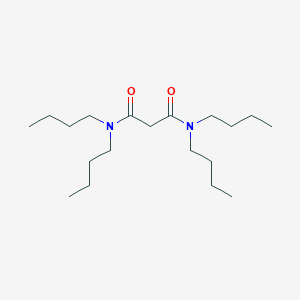

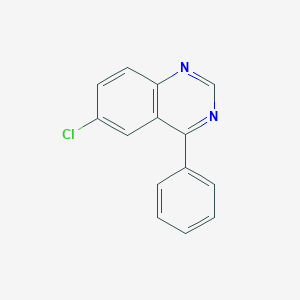

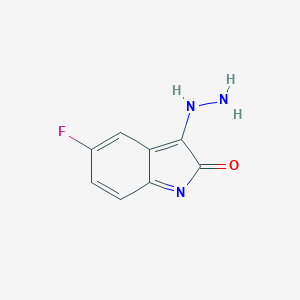

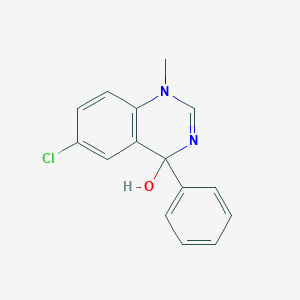

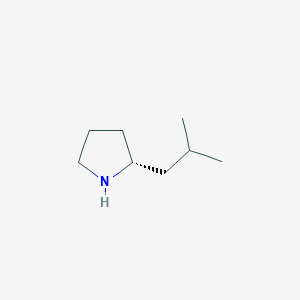

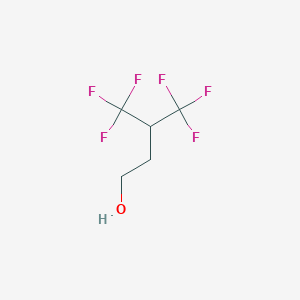

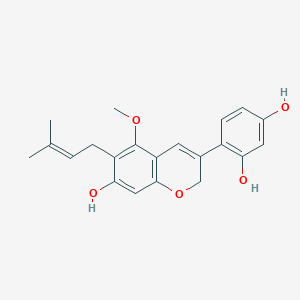

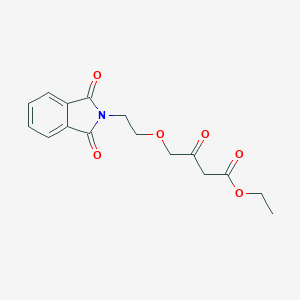

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)

![(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic](/img/structure/B31889.png)